molecular formula C20H19BrN2O2S B2706550 (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324170-80-0

(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2706550
CAS No.: 1324170-80-0
M. Wt: 431.35
InChI Key: BMCYZIPILKYCEH-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an intriguing organic compound with a complex structure and various potential applications in scientific research. This compound consists of a bromophenyl group attached to a piperidine ring, which is further connected to a benzo[d]thiazolyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone, a multi-step synthetic route is typically employed:

  • Synthesis of 3-Bromophenyl Methanone: Begin with the bromination of benzene using bromine in the presence of a Lewis acid such as iron(III) bromide to obtain 3-bromobenzene. This intermediate undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 3-bromoacetophenone.

  • Formation of 4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidine: The benzo[d]thiazole derivative can be synthesized by cyclizing a corresponding ortho-aminobenzonitrile with 4-methylthioamide. This compound is then converted into an ether via an O-alkylation reaction with piperidine.

  • Condensation Reaction: Finally, the 3-bromophenyl methanone is reacted with the 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the synthesis involves:

  • Continuous flow chemistry for efficient bromination and acylation.

  • Automated purification processes like column chromatography.

  • Optimization of reaction conditions to maximize yield and purity, using catalysts and varying temperatures and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly on the piperidine ring or the benzo[d]thiazole group.

  • Reduction: Reduction reactions are less common but may involve the bromophenyl moiety.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine ring.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under mild to moderate conditions.

Major Products Formed

  • Oxidation products include hydroxylated derivatives and carboxylic acids.

  • Reduction typically leads to debrominated products.

  • Substitution yields various derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a precursor or intermediate in the synthesis of more complex molecules due to its reactive functional groups.

Biology: It serves as a ligand in biochemical assays to study receptor binding and interaction, especially due to its piperidine and benzo[d]thiazole moieties.

Industry: Used in the development of specialty chemicals, including advanced polymers and materials with specific electronic properties.

Comparison with Similar Compounds

  • (3-Bromophenyl)(4-(benzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

  • (3-Bromophenyl)(4-((4-methylbenzothiazol-2-yl)oxy)piperidin-1-yl)methanone

  • (4-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

These comparisons highlight variations in substituents that affect the compounds' reactivity and applications.

There you have it, a deep dive into the fascinating world of (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone! Curious about any specific detail?

Properties

IUPAC Name

(3-bromophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCYZIPILKYCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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